molecular formula C41H64B2O4 B1631733 9,9-Bis(2-ethylhexyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluorene CAS No. 357219-41-1

9,9-Bis(2-ethylhexyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluorene

Cat. No.: B1631733
CAS No.: 357219-41-1
M. Wt: 642.6 g/mol
InChI Key: SMQUVDNJQVDOLI-UHFFFAOYSA-N
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Description

9,9-Bis(2-ethylhexyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluorene is a complex organic compound known for its unique structure and properties. This compound is part of the fluorene family, which consists of polycyclic aromatic hydrocarbons with a distinctive three-ring system. The presence of bulky 2-ethylhexyl groups and boronic ester functionalities makes it a valuable material in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Bis(2-ethylhexyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluorene typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the palladium-catalyzed coupling of a fluorene derivative with a boronic acid derivative. The reaction conditions require a palladium catalyst, a base (such as potassium carbonate), and a suitable solvent (e.g., toluene or water).

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up to produce larger quantities. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility. Quality control measures, such as chromatography and spectroscopy, are implemented to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions, including:

  • Oxidation: The fluorene core can be oxidized to form fluorenone derivatives.

  • Reduction: Reduction reactions can be performed to convert the fluorene to fluorenol derivatives.

  • Substitution: The boronic ester groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and manganese dioxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like phenols and amines are used in substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation: Fluorenone derivatives are formed.

  • Reduction: Fluorenol derivatives are produced.

  • Substitution: Substituted boronic esters or other functionalized derivatives are obtained.

Scientific Research Applications

This compound finds applications in various fields of scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.

  • Biology: The compound can be employed in the development of fluorescent probes for biological imaging and diagnostics.

  • Industry: The compound is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

The mechanism by which 9,9-Bis(2-ethylhexyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluorene exerts its effects depends on its specific application. For example, in OLEDs, the compound acts as a semiconducting material that facilitates the transport of electrons and holes, leading to the emission of light. The molecular targets and pathways involved include the interaction with other organic materials in the device, resulting in efficient electroluminescence.

Comparison with Similar Compounds

  • 9,9-Dioctyl-2,7-dibromofluorene: Similar structure but with bromine substituents instead of boronic esters.

  • Poly(9,9-di-n-octylfluorenyl-2,7-diyl): A polymerized form of fluorene with octyl substituents.

  • Poly(9,9-dioctylfluorenyl-2,7-diyl): Another polymerized form with similar substituents.

Uniqueness: 9,9-Bis(2-ethylhexyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluorene stands out due to its boronic ester groups, which offer unique reactivity and potential for cross-coupling reactions. This makes it particularly useful in advanced synthetic applications and material science.

Properties

IUPAC Name

2-[9,9-bis(2-ethylhexyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluoren-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H64B2O4/c1-13-17-19-29(15-3)27-41(28-30(16-4)20-18-14-2)35-25-31(42-44-37(5,6)38(7,8)45-42)21-23-33(35)34-24-22-32(26-36(34)41)43-46-39(9,10)40(11,12)47-43/h21-26,29-30H,13-20,27-28H2,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMQUVDNJQVDOLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3(CC(CC)CCCC)CC(CC)CCCC)C=C(C=C4)B5OC(C(O5)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H64B2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

642.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Pinacol (0.43 g, 3.66 mmol) and 9,9-di(2′-ethylhexyl)fluorene-2,7-diboronic acid (0.5 g, 1.05 mmol) were dissolved in anhydrous toluene (30 mL) and, after heating to 80° C., the mixture was stirred for 4 hours. After the reaction was terminated, the produced compound was extracted with distilled water and dichloromethane, dried with anhydrous MgSO4 and filtered under reduced pressure. The final product 2,7-bis(4,4,5,5,-tetramethyl[1.3.2]dioxaborolan-2-yl)-9,9-bis(2-ethylhexyl)-fluorene (0.28 g, yield: 37.7%) was obtained by column chromatography (n-hexane:dichloromethane=3:1). 1H NMR (300 MHz, CDCl3, ppm): δ 7.84-7.69 (m, 6H), 2.00 (d, J=5.3 Hz, 4H), 1.36 (s, 24H), 0.86-0.50 (m, 22H), 0.48-0.45 (m, 8H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9,9-Bis(2-ethylhexyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluorene
Reactant of Route 2
Reactant of Route 2
9,9-Bis(2-ethylhexyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluorene
Reactant of Route 3
Reactant of Route 3
9,9-Bis(2-ethylhexyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluorene
Reactant of Route 4
Reactant of Route 4
9,9-Bis(2-ethylhexyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluorene
Reactant of Route 5
Reactant of Route 5
9,9-Bis(2-ethylhexyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluorene
Reactant of Route 6
9,9-Bis(2-ethylhexyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluorene

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